

# Early-Phase Clinical Development of Pocenbrodib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pocenbrodib |           |
| Cat. No.:            | B12395056   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Pocenbrodib** (formerly FT-7051) is an orally administered, potent, and selective small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains. These proteins are critical co-activators of the androgen receptor (AR), a key driver in the progression of metastatic castration-resistant prostate cancer (mCRPC). By targeting the CBP/p300 axis, **pocenbrodib** represents a novel therapeutic strategy to overcome resistance to androgen receptor pathway inhibitors (ARPIs). This technical guide synthesizes the available data from early-phase clinical trials, detailing the experimental protocols, and outlining the underlying signaling pathways.

## **Mechanism of Action**

**Pocenbrodib** functions by selectively binding to the bromodomain of CBP and p300, preventing their interaction with acetylated lysine residues on histone and non-histone proteins. This inhibition disrupts the assembly of the transcriptional machinery required for the expression of AR-dependent genes, including those that drive tumor growth and proliferation. Preclinical studies have demonstrated that this mechanism is effective in both enzalutamide-sensitive and -resistant prostate cancer models.[1]

## **Signaling Pathway**

The signaling pathway targeted by **pocenbrodib** is central to the transcriptional activity of the androgen receptor. The diagram below illustrates the mechanism by which **pocenbrodib** 



inhibits this pathway.



#### Click to download full resolution via product page

Caption: **Pocenbrodib** inhibits the CBP/p300 bromodomain, disrupting AR-mediated gene transcription.



# Early-Phase Clinical Trial Results The COURAGE Study (Phase 1, NCT04575766)

The first-in-human study of **pocenbrodib** (then FT-7051) was a Phase 1, open-label, multicenter trial in men with mCRPC who had progressed on at least one prior androgen receptor pathway inhibitor.[2][3][4] The primary objectives were to evaluate the safety and tolerability of **pocenbrodib** and to determine the recommended Phase 2 dose.[3]

The study utilized a Bayesian Optimal Interval (BOIN) design with an accelerated titration phase to assess dose escalation.[2][3] **Pocenbrodib** was administered orally on a 28-day cycle, with 21 days of treatment followed by a 7-day pause.[3] Key assessments included safety monitoring, pharmacokinetics (PK), pharmacodynamics (PD) through skin biopsies, and preliminary anti-tumor activity via Prostate-Specific Antigen (PSA) levels and radiographic imaging.[2][3]

The following tables summarize the preliminary findings from the COURAGE study, based on data released in October 2021 from an initial cohort of eight patients.[5] It is important to note that this represents a small patient sample from the early dose-escalation phase of the trial.

Table 1: Preliminary Safety and Efficacy from the COURAGE Study

| Parameter                                                    | Finding                                                                                          | Source |
|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------|--------|
| Patient Population                                           | 8 men with late-line mCRPC                                                                       | [5]    |
| Treatment Discontinuation due to Adverse Events              | 0 patients                                                                                       | [5]    |
| Most Common Treatment-<br>Emergent Adverse Events<br>(TEAEs) | Majority were Grade 1 or 2                                                                       | [6][7] |
| PSA50 Response                                               | One evaluable patient who completed >90 days of treatment demonstrated an ongoing PSA50 response | [5][7] |

Table 2: Preliminary Pharmacokinetic and Pharmacodynamic Findings



| Parameter                            | Finding                                                                                                   | Source    |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Time to Maximum Concentration (Tmax) | Within 2 hours                                                                                            | [2][6][7] |
| Dose Proportionality                 | Exposure increased with dose in a greater than dose-proportional manner                                   | [8]       |
| Target Engagement                    | Reduction in H3K27AC (a<br>CBP/p300 pathway biomarker)<br>observed in skin biopsies                       | [2][6][7] |
| Predicted Efficacious Dose           | The 150 mg dose approached<br>the predicted efficacious<br>concentration based on<br>preclinical modeling | [2][6][7] |

### P300-02-001 Study (Phase 1b/2a, NCT06785636)

Building on the findings from the COURAGE study, a Phase 1b/2a clinical trial of **pocenbrodib** was initiated, with the first patient dosed in March 2025.[9] This multicenter, open-label, dose-finding study is evaluating **pocenbrodib** both as a monotherapy and in combination with other approved therapies for mCRPC.[10] The study is expected to enroll approximately 203 patients.[10]

The study is designed in two parts: a Phase 1b dose-escalation phase and a Phase 2a dose-expansion phase.

Phase 1b: This portion will assess **pocenbrodib** monotherapy at five escalating dose levels (50 mg, 100 mg, 150 mg, 200 mg, and 250 mg) administered once daily for 5 days followed by a 2-day pause.[10] The primary objective is to determine the safety and recommended Phase 2 dose.[3]

Phase 2a: This phase will evaluate the efficacy and safety of **pocenbrodib** as a monotherapy and in combination with abiraterone acetate, olaparib, or 177Lu-PSMA-617.[3] The primary endpoints for this phase include objective response rate and PSA decline.[10]



The workflow for the P300-02-001 study is depicted in the diagram below.



Click to download full resolution via product page

Caption: Workflow of the P300-02-001 Phase 1b/2a clinical trial.

#### **Conclusion and Future Directions**

The early-phase clinical development of **pocenbrodib** has demonstrated a favorable safety profile, target engagement, and preliminary signs of anti-tumor activity in patients with heavily pretreated mCRPC. The ongoing Phase 1b/2a trial will provide more comprehensive data on the efficacy and safety of **pocenbrodib**, both as a monotherapy and in combination with standard-of-care agents. These studies will be crucial in defining the role of this novel CBP/p300 inhibitor in the treatment landscape of advanced prostate cancer. Further investigation into biomarkers of response will also be critical for patient selection and optimizing clinical outcomes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Study of FT-7051 in Men With MCRPC [clin.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The Courage study: A first-in-human phase 1 study of the CBP/p300 inhibitor FT-7051 in men with metastatic castration-resistant prostate cancer. | Semantic Scholar [semanticscholar.org]
- 5. Forma Therapeutics' FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castrationresistant Prostate Cancer - BioSpace [biospace.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. sec.gov [sec.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pathos Al Doses First Patient in Phase 1b/2a Clinical Trial of Pocenbrodib, a CBP/p300 Inhibitor - BioSpace [biospace.com]
- 10. urologytimes.com [urologytimes.com]
- To cite this document: BenchChem. [Early-Phase Clinical Development of Pocenbrodib: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12395056#early-phase-clinical-trial-results-for-pocenbrodib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com